
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol is an organic compound characterized by the presence of two bromine atoms and four hydroxyl groups attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol typically involves the bromination of hexane derivatives under controlled conditions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hexane derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hexane-2,3,4,5-tetraone.
Reduction: Formation of hexane-2,3,4,5-tetraol.
Substitution: Formation of various substituted hexane derivatives depending on the nucleophile used.
科学的研究の応用
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
作用機序
The mechanism of action of (2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups enable the compound to form covalent bonds and hydrogen bonds with biological molecules, affecting their structure and function. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5S)-1,6-Dichlorohexane-2,3,4,5-tetraol
- (2R,3R,4S,5S)-1,6-Diiodohexane-2,3,4,5-tetraol
- (2R,3R,4S,5S)-1,6-Difluorohexane-2,3,4,5-tetraol
Uniqueness
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atoms also influence the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
特性
分子式 |
C6H12Br2O4 |
|---|---|
分子量 |
307.96 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5-,6+ |
InChIキー |
VFKZTMPDYBFSTM-FBXFSONDSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@H](CBr)O)O)O)O)Br |
正規SMILES |
C(C(C(C(C(CBr)O)O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


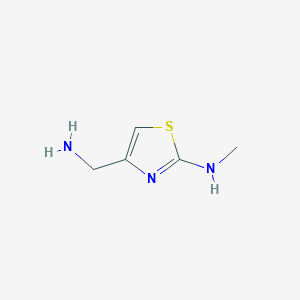
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
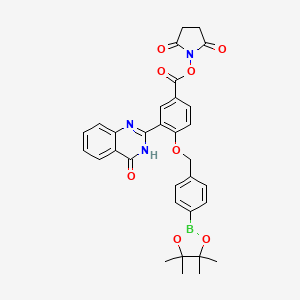

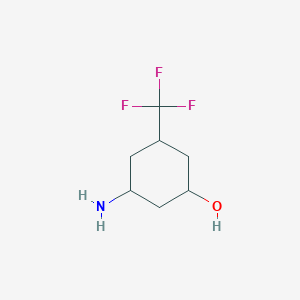
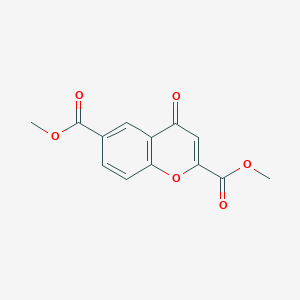
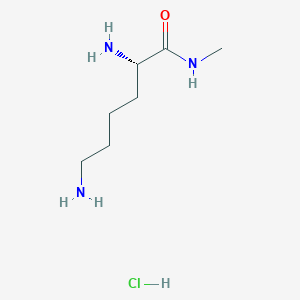
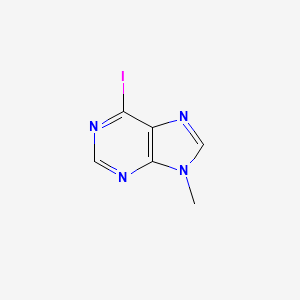
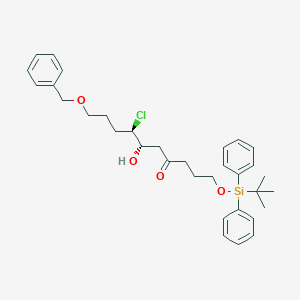
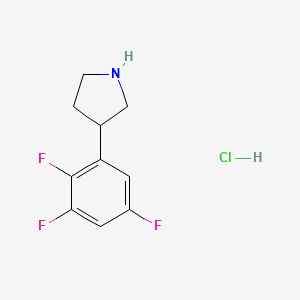
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)
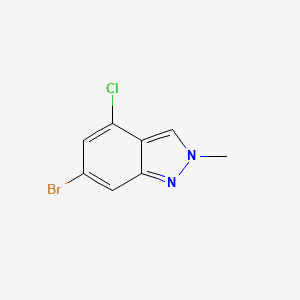
![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)
![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)
